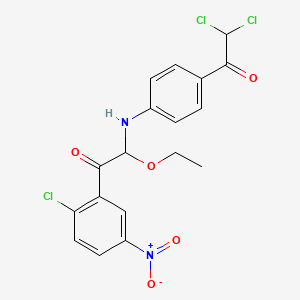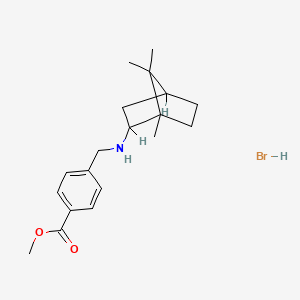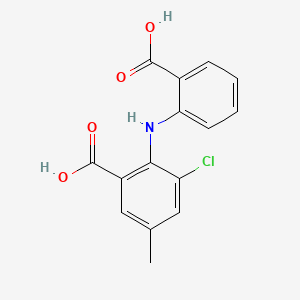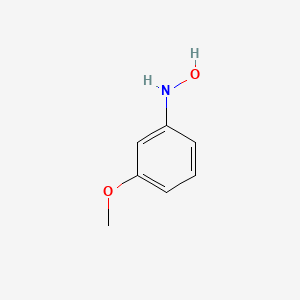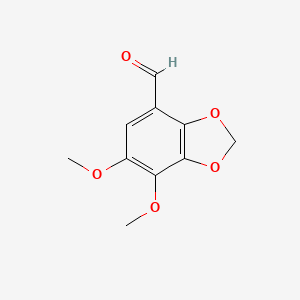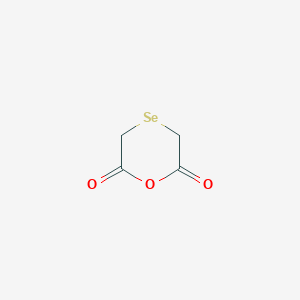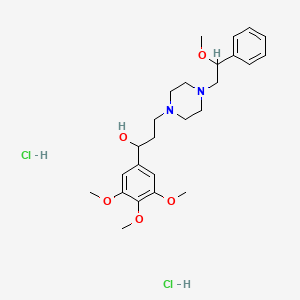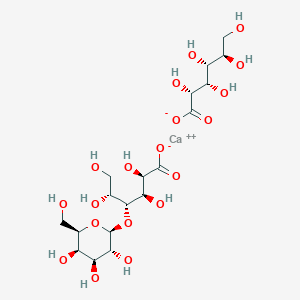
Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) is a complex organic compound that features a calcium ion coordinated with hexonate and hexopyranosylhexonate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) typically involves the reaction of calcium salts with hexonate and hexopyranosylhexonate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the proper formation of the desired compound. The reaction temperature and stirring speed are also critical parameters that influence the yield and purity of the product .
Industrial Production Methods
Industrial production of Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and maintained under optimal conditions for the reaction to proceed efficiently. The product is then purified using techniques such as crystallization or filtration to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction can lead to the formation of alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Calcium 4-O-hexopyranosylhexonate hydrate (122): This compound has a similar structure but different stoichiometry, leading to distinct properties and applications.
Calcium oxalate monohydrate: Although structurally different, it shares some similarities in terms of calcium coordination and potential biological interactions.
Uniqueness
Calcium hexonate 4-O-hexopyranosylhexonate (1/1/1) is unique due to its specific coordination environment and the presence of both hexonate and hexopyranosylhexonate ligands. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
31959-85-0 |
|---|---|
Fórmula molecular |
C18H32CaO19 |
Peso molecular |
592.5 g/mol |
Nombre IUPAC |
calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12.C6H12O7.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;/m11./s1 |
Clave InChI |
YPCRNBPOUVJVMU-LCGAVOCYSA-L |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
SMILES canónico |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


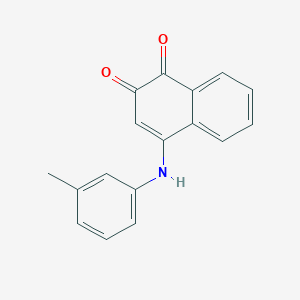
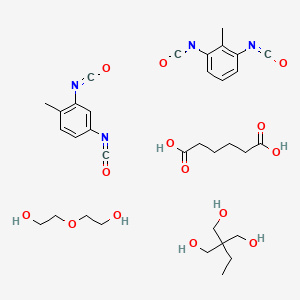
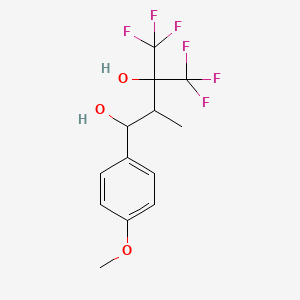
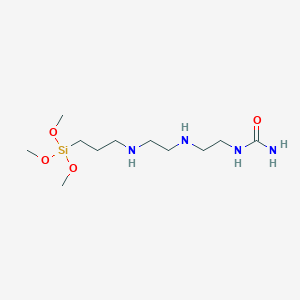
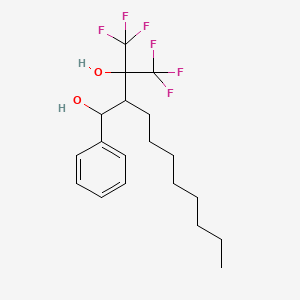
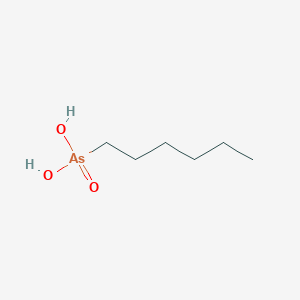
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
